![molecular formula C19H27N3O5 B2547950 N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholin-4-carboxamid CAS No. 1008227-10-8](/img/structure/B2547950.png)
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a pyrrolidinone ring, a dimethoxyphenyl group, and a morpholine carboxamide moiety, making it a subject of interest in various fields of study.
Wissenschaftliche Forschungsanwendungen
Kristallstrukturanalyse
Die Verbindung wurde in der Kristallstrukturanalyse eingesetzt . Die Kristallstruktur der Verbindung liefert wertvolle Informationen über ihre physikalischen und chemischen Eigenschaften, die in verschiedenen Bereichen wie Materialwissenschaften, Chemie und Physik nützlich sein können .
Synthese von Benzimidazol-Derivaten
Die Verbindung wurde bei der Synthese von Benzimidazol-Derivaten eingesetzt . Benzimidazol ist eine wichtige Klasse heterozyklischer Verbindungen, die ein breites Spektrum an biologischen Aktivitäten aufweisen . Diese Derivate besitzen aufgrund ihrer Affinität zu einer Vielzahl von Enzymen und Proteinrezeptoren verschiedene pharmakokinetische und pharmakodynamische Eigenschaften .
Antiproliferative Aktivität
Die Verbindung zeigte antiproliferative Aktivität . Das bedeutet, dass sie das Wachstum von Zellen hemmen kann, was besonders nützlich für die Entwicklung von Krebsmedikamenten sein kann .
NF-κB-Inhibitoren
Die Verbindung kann als NF-κB-Inhibitor eingesetzt werden . NF-κB ist ein Proteinkomplex, der die Transkription von DNA steuert und eine Schlüsselrolle bei der Regulierung der Immunantwort auf Infektionen spielt. Inhibitoren von NF-κB können in der Forschung zu Krebsmedikamenten nützlich sein .
Retinoid-Kernmodulatoren
Die Verbindung kann als Retinoid-Kernmodulator eingesetzt werden . Diese sind wichtige Wirkstoffe für die Behandlung von Stoffwechsel- und Immunerkrankungen .
Entzündungsmediatoren
Die Verbindung könnte einen positiven Einfluss auf verschiedene Hirnerkrankungen haben, bei denen Neuroinflammation mit Mikrogliaaktivierung eine entscheidende Rolle in der Pathogenese dieser Krankheiten spielt .
Zwischenprodukt in der Arzneimittelsynthese
Die Verbindung wird als Zwischenprodukt bei der Herstellung des Muskelrelaxans Papaverin eingesetzt .
Synthese von modifiziertem Diterpen
Die Verbindung wurde zur Herstellung von modifiziertem Diterpen eingesetzt . Diterpene sind eine Klasse chemischer Verbindungen, die aus zwei Terpeneinheiten mit der Summenformel C20H32 bestehen; sie bilden die Grundlage für biologisch wichtige Verbindungen wie Retinol, Retinal und Phytol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with pyrrolidinone under acidic conditions to form the intermediate compound. This intermediate is then reacted with 2,6-dimethylmorpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the dimethoxyphenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-12-9-21(10-13(2)27-12)19(24)20-14-7-18(23)22(11-14)15-5-6-16(25-3)17(8-15)26-4/h5-6,8,12-14H,7,9-11H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPFSLHRJOVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-bromophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2547867.png)
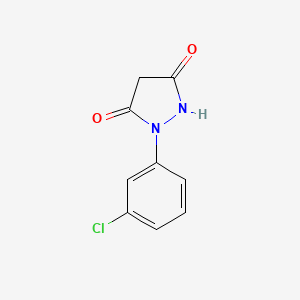
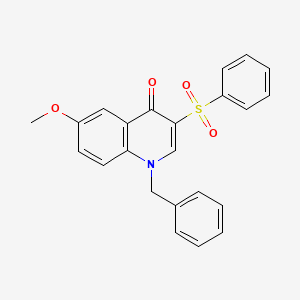
![4-ethyl-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2547873.png)
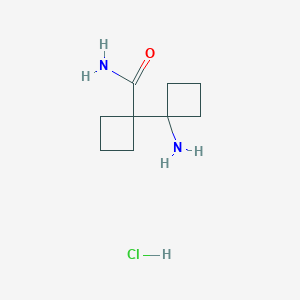

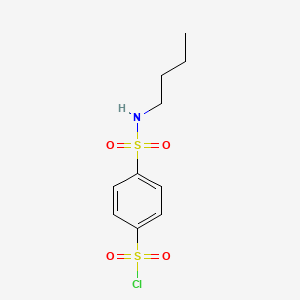
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547879.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2547883.png)
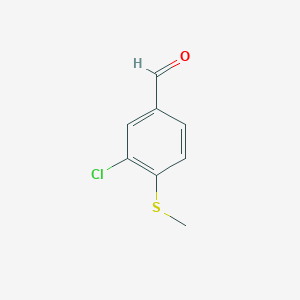
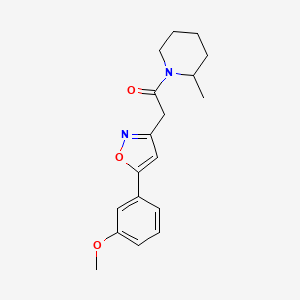
![1-Cyclopentyl-4-[[1-(2-methoxyphenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2547888.png)
![N-(2-methoxyphenyl)-2-{[5-(3-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547889.png)
